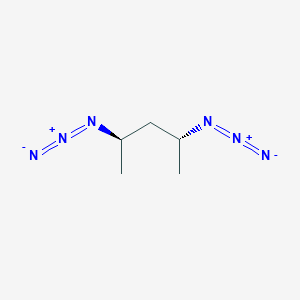
(2R,4R)-2,4-diazidopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-2,4-diazidopentane is an organic compound characterized by the presence of two azido groups attached to a pentane backbone. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The azido groups make it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2,4-diazidopentane typically involves the azidation of a suitable precursor. One common method is the reaction of (2R,4R)-2,4-dibromopentane with sodium azide in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the substitution of bromine atoms with azido groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2,4-diazidopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Sodium Azide (NaN3):
Dimethylformamide (DMF): Common solvent for azidation reactions.
Lithium Aluminum Hydride (LiAlH4): Reducing agent for converting azides to amines.
Copper Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of azido groups.
Scientific Research Applications
(2R,4R)-2,4-diazidopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate for the synthesis of more complex molecules.
Materials Science: Utilized in the preparation of polymers and other materials with azido functionalities.
Bioconjugation: Employed in the modification of biomolecules through click chemistry, particularly in the formation of triazole linkages.
Medicinal Chemistry: Investigated for its potential in drug development, especially in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of (2R,4R)-2,4-diazidopentane largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azido groups act as 1,3-dipoles that react with alkynes or alkenes to form triazoles. In reduction reactions, the azido groups are converted to amines, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-2,4-dibromopentane: A precursor used in the synthesis of (2R,4R)-2,4-diazidopentane.
(2R,4R)-2,4-diaminopentane: A compound formed by the reduction of this compound.
(2R,4R)-2,4-dihydroxypentane: Another structurally similar compound with hydroxyl groups instead of azido groups.
Uniqueness
The uniqueness of this compound lies in its azido functionalities, which provide a versatile platform for various chemical reactions. This makes it a valuable intermediate in organic synthesis and materials science, offering pathways to a wide range of products that are not easily accessible through other compounds.
Properties
CAS No. |
798568-75-9 |
|---|---|
Molecular Formula |
C5H10N6 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(2R,4R)-2,4-diazidopentane |
InChI |
InChI=1S/C5H10N6/c1-4(8-10-6)3-5(2)9-11-7/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 |
InChI Key |
AWJFANPWIBNSDY-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](C)N=[N+]=[N-])N=[N+]=[N-] |
Canonical SMILES |
CC(CC(C)N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















